molecular formula C10H13BrO B1272080 1-Bromo-4-(tert-butoxy)benzene CAS No. 60876-70-2

1-Bromo-4-(tert-butoxy)benzene

Cat. No.: B1272080
CAS No.: 60876-70-2
M. Wt: 229.11 g/mol
InChI Key: QIWQHUCUWNGYDZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxy)benzene is an organic compound with the molecular formula C10H13BrO. It is also known as 4-Bromophenyl tert-butyl ether. This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a tert-butoxy group. It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Mechanism of Action

Target of Action

1-Bromo-4-(tert-butoxy)benzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . Therefore, its primary targets are the molecules it reacts with during these synthesis processes.

Mode of Action

The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of the aforementioned compounds.

Result of Action

The primary result of the action of this compound is the synthesis of other compounds. For example, it is used in the synthesis of 4-tert-butyl-phenylboronic acid , and 1-deoxy analogs of CP-47,497 and CP-55,940 . The effects of these compounds at the molecular and cellular level would depend on their specific structures and functions.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the lithium-bromide exchange reactions it undergoes with n-butyllithium and tert-butyllithium occur at 0°C . Therefore, temperature is a key environmental factor influencing its action. Additionally, the choice of solvent can also impact the efficiency and outcome of the reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butoxy)benzene can be synthesized through several methods. One common method involves the bromination of 4-(tert-butoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as alkyl or aryl groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or ethanol.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 4-(tert-butoxy)benzene.

Scientific Research Applications

1-Bromo-4-(tert-butoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the synthesis of biologically active compounds and as a building block for drug discovery.

    Medicine: It is involved in the development of new therapeutic agents and medicinal chemistry research.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar structure but lacks the tert-butoxy group.

    4-tert-Butylphenylboronic acid: Used in similar coupling reactions but contains a boronic acid group instead of bromine.

    1-Bromo-3,5-di-tert-butylbenzene: Contains additional tert-butyl groups, affecting its reactivity.

Uniqueness: 1-Bromo-4-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group, which provides a balance of reactivity and steric effects. This makes it a versatile intermediate in organic synthesis and valuable in various chemical transformations.

Properties

IUPAC Name

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQHUCUWNGYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377221
Record name 1-Bromo-4-(tert-butoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60876-70-2
Record name 1-Bromo-4-(tert-butoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(tert-butoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromophenol(57.8 mmoles, 10.0 g) was added to a -30° C. solution of isobutylene (40 ml) and methylene chloride (50 ml) and then cooled to -78° C. Trifluoromethanesulfonic acid (4 mmoles, 0.35 ml) was added. The mixture was held at -78° C. for 4 hours and then allowed to warm to room temperature. Triethylamine (0.5 ml) was added; the solvent was removed. The residue was chromatographed over silica gel eluted with 1% ethyl acetate in hexane to yield 12.4 g. (MS)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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